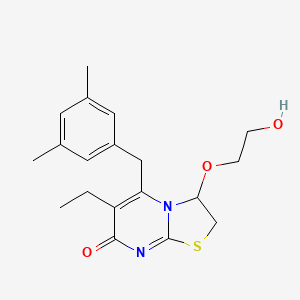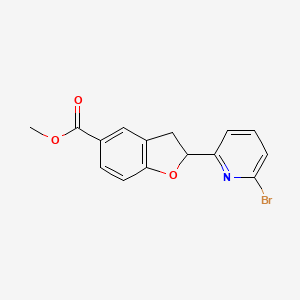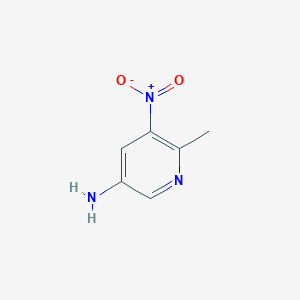
6-Methyl-5-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-nitropyridin-3-amine: is a chemical compound with the molecular formula C₆H₆N₃O₂. It belongs to the class of pyridine derivatives and contains a nitro group (-NO₂) and an amino group (-NH₂) attached to the pyridine ring. The compound’s systematic name is 2-amino-3-nitro-6-methylpyridine .
Preparation Methods
Synthetic Routes::
Nitration of 2-Amino-6-methylpyridine: The synthesis typically starts with 2-amino-6-methylpyridine. Nitration of this precursor using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the formation of 6-methyl-5-nitropyridin-3-amine.
Reductive Amination: Another method involves reductive amination of 3-nitropyridine with methylamine (CH₃NH₂) in the presence of reducing agents like sodium borohydride (NaBH₄).
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above are commonly employed.
Chemical Reactions Analysis
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid (Fe/HCl).
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives.
Oxidation: Oxidation of the amino group can yield various functional groups (e.g., oximes, nitriles).
Reduction: Fe/HCl, NaBH₄.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides.
Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).
Major Products:: The major products depend on the specific reaction conditions and reagents used. For example:
- Reduction: 6-methyl-5-aminopyridine.
- Substitution: 6-methyl-5-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antiviral).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for 6-methyl-5-nitropyridin-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While 6-methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, similar compounds include:
These related compounds share structural features and may exhibit similar reactivity or biological properties. their distinct substitution patterns contribute to their individual characteristics.
Properties
IUPAC Name |
6-methyl-5-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPSBEGGSZWYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
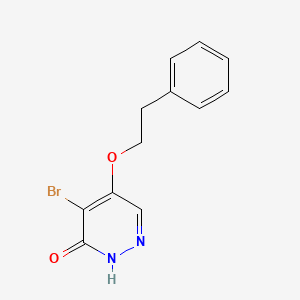
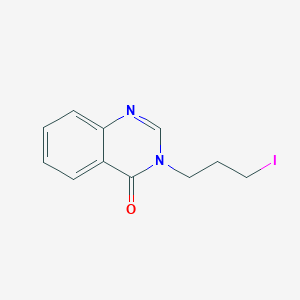


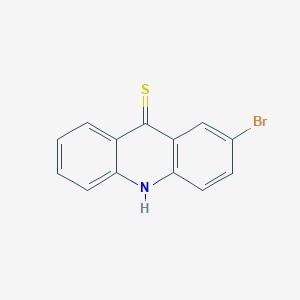

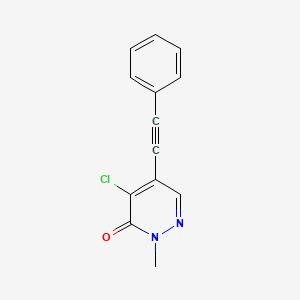
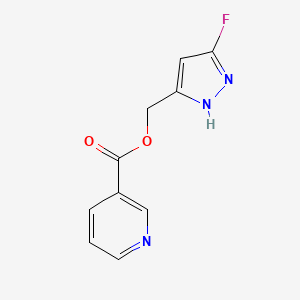

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

